molecular formula C12H19NO2 B13061998 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13061998
M. Wt: 209.28 g/mol
InChI Key: FANDNVASGOAEDY-UHFFFAOYSA-N
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Description

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol is an amino alcohol derivative featuring a propan-1-ol backbone substituted at the second carbon by an amino group linked to a 2-ethoxyphenylmethyl moiety.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)8-13-10(2)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

FANDNVASGOAEDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-ethoxybenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-ethoxybenzaldehyde with 2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the amino-propanol backbone can facilitate its incorporation into biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Structural Analogs

Compound Name Substituent Position Yield (%) Key 1H NMR Features (δ, ppm)
2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol Ethoxy (OCH2CH3) Ortho N/A Ethoxy CH3: ~1.3; OCH2: ~4.0
(R,S)-2-(3-Methoxyphenylamino)propan-1-ol Methoxy (OCH3) Meta 92 Methoxy: ~3.7–3.8
2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol Chloro (Cl) Para 75 Aromatic H: ~7.2–7.4
2-{[(4-Methylphenyl)methyl]amino}propan-1-ol Methyl (CH3) Para 75 Methyl: ~2.3

Table 2: Spectroscopic Trends

Substituent Electronic Effect Aromatic 1H Shift (δ, ppm) Impact on Solubility
Methoxy Electron-donating ~6.8–7.1 Increased polarity
Chloro Electron-withdrawing ~7.2–7.4 Decreased polarity
Ethoxy Electron-donating ~6.9–7.2 Moderate polarity

Biological Activity

2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol, a compound with notable structural features, has been the subject of research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an ethoxy group and an amino group, which are crucial for its biological activity. The ethoxy group enhances lipophilicity, facilitating membrane permeability, while the amino group allows for hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The amino group can form hydrogen bonds with receptors and enzymes, potentially modulating their activity.
  • Cell Membrane Permeability : The ethoxy group increases the compound's ability to cross cell membranes, enhancing bioavailability and efficacy in biological systems.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related alkaloids demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC Value (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anticancer Activity

In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : Compounds in this class have been observed to cause G2/M phase arrest, inhibiting cell proliferation .
  • Apoptosis Induction : A study reported a significant increase in apoptotic cells after treatment with related compounds, indicating potential anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A study tested a series of derivatives based on the structure of this compound against various bacterial strains. Results showed promising antibacterial activity with varying MIC values, suggesting potential for development as an antimicrobial agent.
  • Anticancer Research : Another investigation focused on a derivative that inhibited A375 melanoma cell migration and induced apoptosis. The compound significantly reduced the expression of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

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